1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining a diazoloimidazole ring with a piperidine moiety and a propenone group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 1,3-Dihydro-1-(1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl)-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
1-(4-{1H,2H,3H-[1,3]diazolo[1,2-a]imidazole-1-carbonyl}piperidin-1-yl)prop-2-en-1-one stands out due to its unique combination of a diazoloimidazole ring with a piperidine moiety and a propenone group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-[4-(2,3-dihydroimidazo[1,2-a]imidazole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-12(19)16-6-3-11(4-7-16)13(20)18-10-9-17-8-5-15-14(17)18/h2,5,8,11H,1,3-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVNHUJPGCZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN3C2=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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